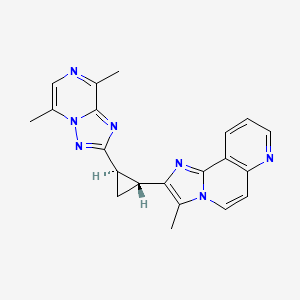

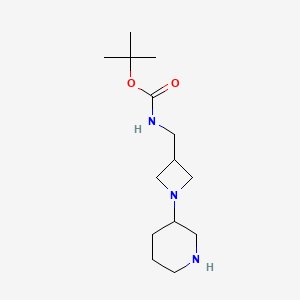

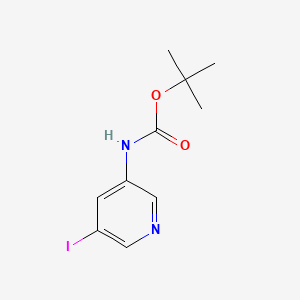

Tert-butyl (5-iodopyridin-3-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

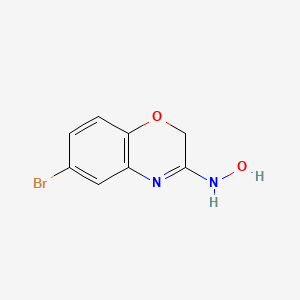

Tert-butyl (5-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2 . It has an average mass of 320.127 Da and a monoisotopic mass of 320.002167 Da .

Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through several methods. One common method involves the treatment of ammonia with carbon dioxide to generate ammonium carbamate, which can then be used to form carbamate esters . Another method involves the alcoholysis of carbamoyl chlorides or the reaction of chloroformates with amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted at the 5-position with an iodine atom and at the 3-position with a carbamate group . The carbamate group is further substituted with a tert-butyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, carbamates in general are known to participate in a variety of chemical reactions. For instance, carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a sealed container in a dry place at a temperature between 2-8°C .科学的研究の応用

Isomorphous Crystal Structures and Derivatives

Isomorphous Crystal Structures of Carbamate Derivatives : Tert-butyl (5-iodopyridin-3-yl)carbamate is a part of the isostructural family of compounds, which are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in their crystal structures, indicating its significance in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Interplay of Hydrogen Bonds in Carbamate Derivatives : The study of carbamate derivatives, including tert-butyl variants, reveals a complex interplay of strong and weak hydrogen bonds, contributing to the formation of three-dimensional architectures. This emphasizes the compound's role in understanding molecular structures and interactions (Das et al., 2016).

Reactivity and Synthesis

Reactivity of N-(3-thienyl)carbamates : Tert-butyl carbamates are used as substrates in the synthesis of various heterocyclic compounds, showcasing their versatility in organic synthesis and potential in creating bioactive molecules (Brugier et al., 2001).

Photoredox-Catalyzed Cascade for Aminated Chromones : Utilization of tert-butyl carbamate derivatives in photoredox-catalyzed reactions highlights their role in enabling the assembly of complex molecules under mild conditions, broadening their applicability in chemical synthesis (Wang et al., 2022).

CO2 Fixation and Cyclic Carbamate Formation : Tert-butyl carbamates participate in the cyclizative fixation of atmospheric CO2, leading to the formation of cyclic carbamates. This indicates their potential role in green chemistry and carbon capture technologies (Takeda et al., 2012).

Therapeutic Applications and Bioactivity

Synthesis of Natural Product Intermediates : Tert-butyl carbamate is a key intermediate in the synthesis of natural products like jaspine B, showing its importance in the field of medicinal chemistry and drug development (Tang et al., 2014).

Antimicrobial Activity of Carbamate Derivatives : Tert-butyl carbazate and its derivatives exhibit antimicrobial activity, underlining the potential of tert-butyl carbamates in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Safety and Hazards

Tert-butyl (5-iodopyridin-3-yl)carbamate is classified as a warning substance. It may cause harm if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

特性

IUPAC Name |

tert-butyl N-(5-iodopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJSMUHCDSOSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672221 |

Source

|

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857266-59-2 |

Source

|

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。